N,N-Bis(2-hydroxyethyl)stearamide
Overview
Description
N,N-Bis(2-hydroxyethyl)stearamide is a chemical compound that is part of a broader class of fatty acid amides. These compounds are known for their applications in various industries, including as plasticizers and in the synthesis of photo-responsive polymers. The stearamide derivative, in particular, has been noted for its effectiveness as a primary plasticizer, which is significant as it is one of the few carboxylic derivatives of stearic acid known to serve this function .
Synthesis Analysis
The synthesis of N,N-Bis(2-hydroxyethyl)stearamide and related compounds typically involves reactions under mild conditions, often without the need for organic solvents. For instance, the synthesis of N,N-Bis(2-hydroxyethyl) cinnamamide, a related compound, was achieved from methyl cinnamate and diethanolamine under mild conditions, yielding a high product yield . Similarly, the synthesis of N-methyl-N-ethy-N,N-bis(2-stearoyloxy)ethyl bromide, another related compound, involved a quaternization followed by esterification, resulting in a high yield of the final product .
Molecular Structure Analysis
The molecular structure of compounds related to N,N-Bis(2-hydroxyethyl)stearamide has been characterized using various analytical techniques such as FT-IR, 1H-NMR, MS, DSC, and TGA . Additionally, crystal chemistry studies have been conducted to understand the intermolecular interactions in compounds like N,N'-diphenylisophthalamide and related compounds, which can provide insights into the behavior of N,N-Bis(2-hydroxyethyl)stearamide .
Chemical Reactions Analysis
The reactivity of N,N-Bis(2-hydroxyethyl)stearamide can be inferred from studies on similar compounds. For example, the metal-catalyzed reactions of N-bis(trimethylsilyl)methyl, N-(2-indolyl)methyl α-diazoamides, which are structurally related, have been investigated to understand the influence of conformational, steric, and electronic factors on the site- and chemoselectivity of the metallocarbenoid reaction . These studies can shed light on the potential reactivity of N,N-Bis(2-hydroxyethyl)stearamide in the presence of metal catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-Bis(2-hydroxyethyl)stearamide can be deduced from the properties of similar compounds. For instance, the plasticizing characteristics of N,N-bis(2-alkoxyethyl) amides of long-chain fatty acids, including the stearamide derivative, have been evaluated, showing compatibility and low-temperature properties comparable to adipate plasticizers . The photo-responsive properties of related compounds, such as N,N-Bis(2-hydroxyethyl) cinnamamide, have also been tested, indicating the potential for N,N-Bis(2-hydroxyethyl)stearamide to be used in novel applications .
Scientific Research Applications
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Food Contact Materials
- Field : Food Safety
- Application : N,N-bis(2-hydroxyethyl)stearylamine partially esterified with saturated C16/C18 fatty acids (SABOFOG F1), which is a variant of N,N-Bis(2-hydroxyethyl)stearamide, is used as an antistatic and anti-fog agent in all types of polymers at up to 2% w/w .
- Results : The EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP) assessed the safety of this compound and found it to be safe for use in food contact materials .
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Plastic Applications
- Field : Polymer Science
- Application : Ethylene bis(stearamide), a compound similar to N,N-Bis(2-hydroxyethyl)stearamide, is used as a dispersing agent or internal/external lubricant for benefits in plastic applications .
- Method : The compound is used to facilitate and stabilize the dispersion of solid compounding materials, enhance processability, decrease friction and abrasion of the polymer surface, and contribute to color stability and polymer degradation .
- Results : The use of this compound in plastic applications results in improved processability and performance of the plastic materials .
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Cosmetic Applications
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Process Industries
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Powder Metallurgy
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Personal Care Products
- Field : Cosmetic Science
- Application : It is used as an emulsifier, foam promoter, viscosity control agent, and antistatic agent in personal care products .
- Results : The use of this compound in personal care products results in improved texture, foam production, viscosity control, and antistatic properties .
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Detergent
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Solubilizer
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Foam Stabilizer
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Rust Inhibitor and Corrosion Inhibitor
Safety And Hazards
N,N-Bis(2-hydroxyethyl)stearamide can cause skin and eye irritation . It is advised to avoid dust formation and to wear suitable protective clothing, including gloves and eye/face protection . In case of contact with skin or eyes, it is recommended to wash with plenty of water . If inhaled, the victim should be moved into fresh air .
properties
IUPAC Name |
N,N-bis(2-hydroxyethyl)octadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25/h24-25H,2-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZOMURMPLSSKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059091 | |
Record name | Stearic acid diethanolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(2-hydroxyethyl)stearamide | |
CAS RN |
93-82-3 | |
Record name | Stearic acid diethanolamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Bis(2-hydroxyethyl)octadecanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanamide, N,N-bis(2-hydroxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stearic acid diethanolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-bis(2-hydroxyethyl)stearamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEARIC DIETHANOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V4H07OJB9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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